N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Core: Starting with a substituted benzene derivative, the pyridazine ring is constructed through cyclization reactions.
Functional Group Modifications: Introduction of the methoxyphenyl group and other substituents via electrophilic aromatic substitution or nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under conditions such as reflux in an organic solvent like dichloromethane, using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring and the pyridazine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyridazine derivatives.
Substitution: Various substituted pyridazine and aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Biochemistry: Used in studies involving enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The methoxyphenyl group and pyridazine core allow it to bind to enzymes and receptors, inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives such as:
Uniqueness
- Functional Groups : The presence of the methoxy group provides unique electronic properties and reactivity.
- Biological Activity : Its specific interactions with biological targets may differ from other pyridazine derivatives, offering unique therapeutic potentials.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-7-9-17(25)23(22-14)11-10-19-18(26)15-6-8-16(24)21-20-15/h2-9H,10-11H2,1H3,(H,19,26)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOVUKESAWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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